molecular formula C13H10N2O2S B4682859 5-methyl-N-(thiazol-2-yl)benzofuran-2-carboxamide

5-methyl-N-(thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B4682859
M. Wt: 258.30 g/mol
InChI Key: AWYZELMYQPDUSW-UHFFFAOYSA-N
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Description

5-methyl-N-(thiazol-2-yl)benzofuran-2-carboxamide is a compound that features a benzofuran core substituted with a thiazole ring and a carboxamide group. Benzofuran and thiazole are both heterocyclic compounds known for their diverse biological activities. The combination of these two moieties in a single molecule can result in a compound with unique chemical and biological properties.

Properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-8-2-3-10-9(6-8)7-11(17-10)12(16)15-13-14-4-5-18-13/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYZELMYQPDUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(thiazol-2-yl)benzofuran-2-carboxamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or acids.

    Thiazole Ring Formation: The thiazole ring can be introduced by reacting a suitable precursor, such as a thioamide, with a haloketone or other electrophilic reagents.

    Coupling Reaction: The final step involves coupling the benzofuran core with the thiazole ring through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(thiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-methyl-N-(thiazol-2-yl)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, antifungal, antiviral, and anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-methyl-N-(thiazol-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of enzymes involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as histamine or neurotransmitter receptors.

    Interfering with DNA/RNA: It can interact with DNA or RNA, affecting their replication or transcription processes.

Comparison with Similar Compounds

5-methyl-N-(thiazol-2-yl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran core, are known for their biological activities.

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which contain the thiazole ring, have diverse pharmacological properties.

The uniqueness of this compound lies in the combination of the benzofuran and thiazole moieties, which can result in a compound with distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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